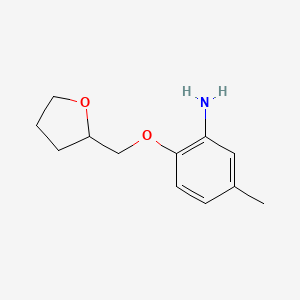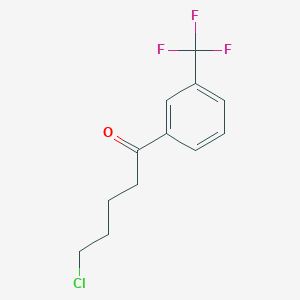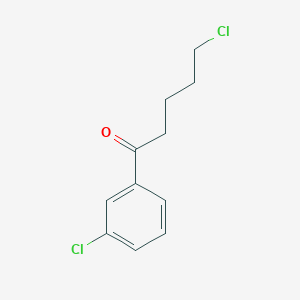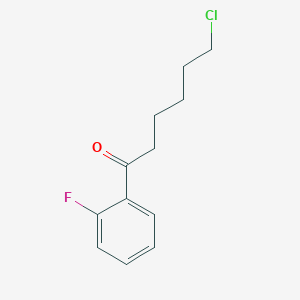
4-(tert-Butil)-2,6-bis(metoxi-metil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is an organic compound that belongs to the class of phenolic antioxidants. It is characterized by the presence of a tert-butyl group and two methoxymethyl groups attached to a phenol ring. This compound is known for its stability and effectiveness in preventing oxidative degradation, making it valuable in various industrial applications.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the synthesis of polymers and resins.
Biology: Acts as an antioxidant in biological studies to prevent oxidative damage to cells and tissues.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Employed in the production of cosmetics, drugs, and food packaging to protect against oxidative degradation
Mecanismo De Acción
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to interact with various enzymes and proteins in the body
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to interact with its targets, leading to various biochemical changes
Biochemical Pathways
It is known that 4-tert-butylphenol can participate in various biochemical reactions, such as the production of epoxy resins and polycarbonate . It is possible that 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol may affect similar pathways, but this requires further investigation.
Result of Action
It is known that 4-tert-butylphenol can cause various physiological changes, such as skin irritation and potential endocrine disruption
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol and formaldehyde in the presence of an acid catalyst. The reaction conditions include:
Temperature: 100-160°C
Catalyst: Sulfonic acid functionalized polymer supported carbon composite solid acid catalyst
Reaction Time: 1 to 5 hours
Pressure: Atmospheric pressure
Industrial Production Methods
Industrial production of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol follows similar synthetic routes but on a larger scale. The process ensures high conversion rates and selectivity for the desired product, with efficient recovery and recycling of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methylphenol
- Butylated Hydroxytoluene
- Butylated Hydroxyanisole
Uniqueness
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is unique due to its dual methoxymethyl groups, which enhance its solubility and stability compared to other similar phenolic antioxidants. This structural feature makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Propiedades
IUPAC Name |
4-tert-butyl-2,6-bis(methoxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJOYDLRRTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624933 |
Source


|
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421546-91-0 |
Source


|
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)








